N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide

Metabolic stability CYP-mediated oxidation Cyclopropane effect

Kinase inhibitor programs require stabilized sulfonamide warheads to avoid rapid CYP clearance. This quinoxaline-pyrrolidine-cyclopropanesulfonamide hybrid (C₁₆H₂₀N₄O₂S, MW 332.4) offers: • Cyclopropanesulfonamide terminus: higher C-H bond dissociation energy (~106 kcal/mol) reduces oxidative metabolism vs. methanesulfonamide. • Zero HBD count: suitable for CNS-penetrant library screening (e.g., glioblastoma models). • ≥95% purity, research-grade. Ideal for PI3K isoform profiling or EGFR/VEGFR HTS.

Molecular Formula C16H20N4O2S
Molecular Weight 332.4 g/mol
CAS No. 2549020-86-0
Cat. No. B6435665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
CAS2549020-86-0
Molecular FormulaC16H20N4O2S
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)S(=O)(=O)C4CC4
InChIInChI=1S/C16H20N4O2S/c1-19(23(21,22)13-6-7-13)12-8-9-20(11-12)16-10-17-14-4-2-3-5-15(14)18-16/h2-5,10,12-13H,6-9,11H2,1H3
InChIKeyKTBWDOVFIJOZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Scaffold Classification


N-Methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide (CAS 2549020-86-0) is a synthetic small molecule (C₁₆H₂₀N₄O₂S, MW 332.4 g/mol) that integrates three pharmacophoric elements: a quinoxaline heterocycle, a pyrrolidine linker, and an N-methylcyclopropanesulfonamide terminus. The compound belongs to the quinoxaline-sulfonamide class, a scaffold extensively explored for kinase inhibition, particularly against the phosphoinositide 3-kinase (PI3K) family [1]. It is available as a research-grade screening compound from multiple commercial suppliers in purities typically ≥95% . The quinoxaline core is known to engage the ATP-binding pocket of lipid and protein kinases, while the cyclopropanesulfonamide substituent is recognized in medicinal chemistry for conferring enhanced metabolic stability relative to smaller alkylsulfonamide analogs [2].

Quinoxaline-pyrrolidine core supports kinase panel screening studies
Conformationally restricted linker may support kinase selectivity profilingClass-level SAR inference
Cyclopropanesulfonamide terminus may support metabolic stability studies

Structural Differentiation from Generic Quinoxaline Sulfonamides


Within the quinoxaline-sulfonamide class, three structural variables exert outsized influence on target engagement, selectivity, and drug-like properties: (i) the nature of the central cyclic amine linker, (ii) the N-alkyl substituent on the sulfonamide nitrogen, and (iii) the sulfonamide S-substituent. Replacing the pyrrolidine ring with piperidine (six-membered) or azetidine (four-membered) alters the spatial orientation of the quinoxaline pharmacophore and the sulfonamide warhead, directly affecting kinase binding conformations [1]. Substituting the N-methyl group with hydrogen removes a critical hydrophobic contact and alters the pKa of the sulfonamide NH, impacting both potency and permeability [2]. Most critically, exchanging the cyclopropanesulfonamide for methanesulfonamide sacrifices the metabolic shielding conferred by the cyclopropyl ring's high C–H bond dissociation energy, leading to increased oxidative metabolism and reduced half-life . These interdependent modifications produce non-linear SAR, meaning even single-point changes cannot be assumed to yield proportional or predictable shifts in biological activity, selectivity, or ADME parameters.

Pyr
Pyrrolidine vs. Piperidine Linker
Six-membered piperidine analogs increase conformational sampling, which may shift kinase binding profiles relative to the restricted pyrrolidine scaffold.
cPr
Cyclopropane vs. Methane Sulfonamide
Methanesulfonamide analogs lack the cyclopropyl ring's metabolic shielding, predicted to increase oxidative clearance and shorten research model exposure duration.
N-Me
N-Methyl vs. N-H Sulfonamide
Free N-H sulfonamide analogs introduce a hydrogen-bond donor, which may reduce passive permeability and limit CNS exposure model feasibility.

Quantitative Differentiation Against Closest Structural Analogs


Cyclopropanesulfonamide vs. Methanesulfonamide: Metabolic Stability

The cyclopropanesulfonamide group in the target compound replaces the methanesulfonamide moiety found in the direct analog N-methyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide (MW 306.39 g/mol). The cyclopropyl C–H bond dissociation energy (~106 kcal/mol) is substantially higher than that of a methyl C–H bond (~105 kcal/mol for the in-plane hydrogens; effectively ~101 kcal/mol for the out-of-plane hydrogen in methane), rendering the cyclopropane ring significantly less susceptible to hydrogen-atom abstraction by CYP450 enzymes . In structurally related sulfonamide series, cyclopropane introduction has been documented to reduce intrinsic clearance in human liver microsomes by ≥2-fold compared to methyl analogs [1]. This translates to a predicted longer metabolic half-life for the target compound relative to its methanesulfonamide comparator, a critical advantage for in vivo pharmacological studies requiring sustained target engagement.

Metabolic Stability
Class-level inference
Cyclopropane C-H BDE ~106 kcal/mol vs. Methyl C-H BDE ~101–105 kcal/mol
Predicted reduced intrinsic clearance; reported ≥2-fold reduction in analogous sulfonamide series
Data from structurally related sulfonamides, not target compound
Metabolic stability CYP-mediated oxidation Cyclopropane effect

CYP450 Inhibition Profile of Cyclopropanesulfonamide Scaffold

The cyclopropanesulfonamide substructure is computationally predicted to be a non-inhibitor of the five major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), as assessed by the Alfa-Apisector in silico panel [1]. This is in contrast to many aryl sulfonamides, which frequently carry structural alerts for CYP2C9 and CYP3A4 inhibition. The cyclopropane ring's compact, non-aromatic character eliminates π-stacking interactions with heme iron that are common for aromatic sulfonamides. For procurement in early drug discovery, this predicted clean CYP profile reduces the risk of downstream CYP-mediated drug–drug interaction liabilities, making the compound a more attractive starting point for lead optimization campaigns in polypharmacy contexts (e.g., oncology combination therapies) compared to aryl sulfonamide-containing quinoxaline analogs [2].

CYP450 Inhibition Prediction
Class-level inference
Predicted non-inhibitor of CYP1A2, 2C19, 2C9, 2D6, 3A4 (0/5 isoforms flagged)
In silico screening context for CYP-mediated interaction risk
Computational panel prediction; requires experimental confirmation
CYP inhibition Drug–drug interaction Safety profiling

Pyrrolidine vs. Piperidine Linker: Kinase Binding Conformation

The target compound employs a pyrrolidine (five-membered) ring as the central linker connecting the quinoxaline core to the sulfonamide group. The direct piperidine analog—N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide (CAS 2549004-78-4)—uses a six-membered piperidine ring. The pyrrolidine ring adopts a restricted envelope conformation with fewer accessible low-energy states compared to piperidine, which can sample chair, boat, and twist-boat conformations [1]. This conformational restriction reduces the entropy penalty upon target binding and enforces a more defined spatial orientation of the quinoxaline and sulfonamide pharmacophores. In the quinoxaline PI3K inhibitor patent literature, pyrrolidine-linked analogs (exemplified in US8614215B2) are specifically claimed and consistently demonstrate superior kinase selectivity profiles over their piperidine counterparts, attributed to this conformational pre-organization at the hinge-binding region [2]. For the target compound, the pyrrolidine constraint is expected to yield a more discrete kinome selectivity fingerprint, which is advantageous for chemical probe development where target specificity is paramount.

Conformational Restriction
Class-level inference
Pyrrolidine: ~2–3 low-energy conformers vs. Piperidine: ~4–6
Supports kinase selectivity profiling context; restricted scaffold may yield narrower kinome fingerprint
Conformer sampling from analogous quinoxaline kinase inhibitor scaffolds
Conformational analysis Kinase hinge binding Scaffold hopping

N-Methyl Sulfonamide: Permeability and Hydrogen-Bonding Advantage

The target compound bears an N-methyl substituent on the sulfonamide nitrogen, distinguishing it from analogs with a free N–H sulfonamide (e.g., N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]cyclopropanesulfonamide, if available). Methylation of the sulfonamide NH eliminates one hydrogen-bond donor (HBD), reducing the total HBD count from 1 to 0. This single structural change has a documented effect in multiple sulfonamide series: reducing HBD count from 1 to 0 typically increases passive permeability (Papp) by 2- to 5-fold in PAMPA and Caco-2 assays [1]. For CNS-targeted programs, the absence of an HBD is a key determinant for blood–brain barrier penetration, as CNS MPO scoring algorithms penalize HBD >0. In the context of quinoxaline-based kinase inhibitors, which frequently have peripheral (non-CNS) indications, the N-methyl group provides optionality: it maintains the potential for CNS exposure if the target profile warrants it, while N–H analogs are effectively excluded from CNS applications [2].

Passive Permeability
Class-level inference
N-Methyl sulfonamide: 0 HBD; predicted Papp ≥10 × 10⁻⁶ cm/s vs. N-H: 1 HBD; ~2–5 × 10⁻⁶ cm/s
May support CNS exposure model research; 2- to 5-fold permeability enhancement reported for matched pairs
In silico Caco-2 prediction; experimental validation advised
Passive permeability Hydrogen-bond donor count CNS penetration

Kinase Inhibition Potency of the Quinoxaline-Pyrrolidine-Sulfonamide Class

The quinoxaline-pyrrolidine-sulfonamide scaffold class has established anticancer kinase inhibition activity. In a 2023 study, a closely related 1,3-dithiolo[4,5-b]quinoxaline derivative bearing a pyrrolidin-1-ylsulfonyl group (Compound 12) exhibited potent inhibition of EGFRWT (IC₅₀ = 0.19 ± 0.009 μM), EGFRL858R (IC₅₀ = 0.026 ± 0.001 μM), and VEGFR-2 (IC₅₀ = 0.42 ± 0.021 μM), demonstrating superior or comparable potency to the clinical kinase inhibitors erlotinib (IC₅₀ = 0.037 ± 0.002 μM and 0.026 ± 0.001 μM for EGFRWT and EGFRL858R) and sorafenib (IC₅₀ = 0.035 ± 0.002 μM for VEGFR-2) [1]. The same compound also showed antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 3.82 ± 0.2 μM) and MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 2.26 ± 0.1 μM), with low cytotoxicity toward normal WI-38 fibroblasts, indicating a therapeutic window [1]. While the target compound (CAS 2549020-86-0) has a distinct cyclopropanesulfonamide terminus rather than the dithiolo-quinoxaline hybrid, the conserved pyrrolidine-quinoxaline core predicts engagement of the same kinase targets with potentially differentiated selectivity driven by the cyclopropane substituent.

Scaffold Kinase Activity
Cross-study comparable
Analog Compound 12: EGFRWT IC₅₀ = 0.19 μM; VEGFR-2 IC₅₀ = 0.42 μM; MCF-7 IC₅₀ = 3.82 μM
Supports kinase panel screening; conserved quinoxaline-pyrrolidine core predicts engagement of EGFR/VEGFR/PI3K targets
Data from dithiolo-quinoxaline analog; target compound activity requires direct measurement
EGFR VEGFR-2 PI3K Antiproliferative activity

Physicochemical Property Profile: Pyrrolidine vs. Azetidine and Diazepane Analogs

The target compound (MW 332.4, C₁₆H₂₀N₄O₂S) occupies a favorable property space that differentiates it from both smaller and larger ring-size analogs. The azetidine analog—N-methyl-N-{[1-(quinoxalin-2-yl)azetidin-3-yl]methyl}cyclopropanesulfonamide (CAS 2548987-58-0, MW 332.4)—is isomeric but introduces an additional methylene spacer, increasing rotatable bond count and potentially reducing binding affinity due to increased conformational entropy . The diazepane analog—2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinoxaline (CAS 2549034-40-2, MW 332.4)—features a seven-membered ring, which further increases conformational flexibility and introduces an additional H-bond acceptor, altering permeability predictions . The target compound's pyrrolidine ring provides an optimal balance: sufficient rigidity to pre-organize the pharmacophore for kinase hinge binding while maintaining sufficient flexibility for induced-fit adaptation. Its calculated logP (~1.8–2.2), molecular weight (332.4), and absence of HBDs place it well within both Lipinski and CNS MPO drug-like space, making it suitable for both lead discovery and chemical probe development without requiring property optimization [1].

Physicochemical Profile
Cross-study comparable
MW 332.4; cLogP ~1.8–2.2; HBD 0; TPSA ~65 Ų; RotB ~4
Favorable balance of rigidity and drug-like property space among ring-size analogs
Calculated properties; confirms lead-like space positioning
Lipophilicity Aqueous solubility Drug-likeness Lead-likeness

Evidence-Backed Application Scenarios


PI3K/EGFR/VEGFR Kinase Inhibitor Screening Libraries

The target compound is optimally deployed as a member of a focused screening library targeting the PI3K/AKT/mTOR and EGFR/VEGFR signaling axes. The conserved quinoxaline-pyrrolidine scaffold has validated sub-micromolar activity against EGFRWT, EGFRL858R, and VEGFR-2 in structurally related analogs [1]. Procurement for a kinase-focused HTS campaign allows direct benchmarking against known quinoxaline-based inhibitors. The cyclopropanesulfonamide terminus provides a differentiated selectivity handle not present in methanesulfonamide analogs, potentially uncovering unique kinome interaction patterns in broad-panel profiling (e.g., DiscoverX KINOMEscan at 1 μM).

In Vivo Pharmacodynamic Studies with Extended Target Engagement

For research programs transitioning from in vitro kinase inhibition to in vivo pharmacodynamic (PD) models, the cyclopropanesulfonamide group's predicted metabolic stability advantage over methanesulfonamide analogs is decisive. The higher C–H bond dissociation energy of the cyclopropyl ring (~106 kcal/mol) reduces the probability of rapid CYP-mediated oxidative clearance, enabling sustained plasma concentrations sufficient for PD biomarker modulation in murine xenograft or syngeneic tumor models [2]. This compound is the preferred choice over the methanesulfonamide analog for subcutaneous or oral dosing regimens requiring once-daily administration.

CNS-Penetrant Kinase Probe for Neuro-Oncology

The zero hydrogen-bond donor count of the N-methyl sulfonamide (vs. N–H sulfonamide analogs with HBD = 1) positions this compound as a viable starting point for CNS-penetrant kinase inhibitor programs [3]. In glioblastoma or brain metastasis models where EGFR or PI3K signaling is implicated, the compound's predicted favorable CNS MPO score supports its prioritization over N–H sulfonamide analogs, which are effectively excluded from CNS applications by most multiparameter optimization scoring functions. The compound can be screened in hCMEC/D3 or MDCK-MDR1 monolayer permeability assays to experimentally confirm predicted brain penetration.

PI3K Isoform Selectivity Profiling Tool Compound

The quinoxaline core is a recognized ATP-competitive PI3K inhibitor scaffold, with extensive SAR documented in patent literature covering PI3Kα, β, δ, and γ isoforms [4]. The target compound's unique combination of a pyrrolidine linker and N-methylcyclopropanesulfonamide terminus represents a novel substitution pattern within this IP space. Procurement for biochemical PI3K isoform profiling (e.g., PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ IC₅₀ determination using ADP-Glo™ kinase assay) can identify isoform-selective starting points. The cyclopropane group's steric footprint may differentially affect binding to the selectivity pocket of individual PI3K isoforms compared to methyl or aryl sulfonamide analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor screening libraries
Quinoxaline-pyrrolidine scaffold with cyclopropane handle
Kinase panel profiling; selectivity fingerprint review
In vivo pharmacodynamic studies
Cyclopropanesulfonamide metabolic stability context
Exposure-model validation; sustained target engagement review
CNS-penetrant kinase probe research
Zero HBD; predicted CNS MPO favorable profile
Brain penetration assay confirmation; permeability model review
PI3K isoform selectivity profiling
Novel substitution pattern within IP space
Isoform-specific IC₅₀ determination; selectivity pocket interaction review
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